4-Iodothiazole-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4HIN2S |
|---|---|
Molecular Weight |
236.04 g/mol |
IUPAC Name |
4-iodo-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HIN2S/c5-4-3(1-6)8-2-7-4/h2H |
InChI Key |
YVUQVVVZOYRIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)C#N)I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Iodothiazole 5 Carbonitrile
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 4-Iodothiazole-5-carbonitrile, occurring at two primary sites: the thiazole (B1198619) ring itself and the carbon atom of the nitrile group.
Nucleophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring in this compound is activated towards nucleophilic aromatic substitution (SNAr). The presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitrile group at the C5 position reduces the electron density of the ring, making the C4 carbon, which bears the iodo group, electrophilic. pharmaguideline.comwikipedia.org This facilitates the attack by nucleophiles and the subsequent displacement of the iodide ion, which is a good leaving group. wikipedia.org
The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electrophilic carbon atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system and onto the electron-withdrawing nitrile group. libretexts.orgmasterorganicchemistry.com In the subsequent step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring. libretexts.org Recent studies suggest that some SNAr reactions, particularly on heterocyclic systems with good leaving groups, may also proceed through a concerted mechanism where bond formation and bond-breaking occur in a single step. nih.gov
Reactions Involving the Nitrile Group as an Electrophile
The carbon atom of the nitrile group (C≡N) is electrophilic due to the electronegativity of the nitrogen atom and is susceptible to attack by various nucleophiles. libretexts.org This reactivity allows for the transformation of the nitrile into several other important functional groups. researchgate.netwikipedia.org
Hydrolysis : The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a carboxamide (4-iodothiazole-5-carboxamide) and then, upon further heating, a carboxylic acid (4-iodothiazole-5-carboxylic acid). libretexts.orglibretexts.org
Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine, yielding (4-iodothiazol-5-yl)methanamine. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org
Addition of Organometallic Reagents : Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt. libretexts.orgpressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone, providing a route to synthesize 5-acyl-4-iodothiazoles. pressbooks.pub
Cross-Coupling Reactions
The carbon-iodine bond in this compound is a key site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building complex molecular architectures. wikipedia.orgnobelprize.org
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki, Sonogashira, C-H Arylation)
Palladium catalysts are exceptionally versatile for activating the C-I bond. nobelprize.org The general mechanism for these reactions involves an oxidative addition of the iodo-thiazole to a Pd(0) complex, followed by transmetalation with a coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgarkat-usa.org
Suzuki-Miyaura Coupling : This reaction couples the thiazole with an organoboron reagent, typically an aryl- or vinylboronic acid, in the presence of a palladium catalyst and a base. This method is highly effective for synthesizing 4-arylthiazole-5-carbonitriles. arkat-usa.org Research on the related 3,5-dichloroisothiazole-4-carbonitrile (B127508) has shown that Suzuki coupling occurs with high regiospecificity at the C-5 position, suggesting that the C4-iodo position in the target molecule would be similarly reactive. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Arylboronic acid (Ar-B(OH)₂) | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst for C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |
Sonogashira Coupling : This reaction forms a C-C bond between the thiazole and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. organic-chemistry.orgwikipedia.org This method is used to synthesize 4-alkynylthiazole-5-carbonitriles. libretexts.org Studies on other iodo-heterocycles, like 5-iodo-imidazole-4-carbonitriles, have demonstrated the utility of the Sonogashira reaction at positions adjacent to a nitrile group. figshare.com
Table 2: Representative Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Alkyne | Terminal Alkyne (R-C≡CH) | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates alkyne activation |
| Base | Triethylamine (Et₃N), Diisopropylamine | Base and often solvent |
| Solvent | THF, DMF | Reaction medium |
C-H Arylation : Direct C-H arylation is a powerful method that forms C-C bonds by coupling the C-I bond of this compound with a C-H bond of another (hetero)arene, avoiding the need for pre-functionalized organometallic reagents. chemrxiv.orgnih.gov This reaction is catalyzed by palladium and typically requires an oxidant or specific directing groups to facilitate the C-H activation step. nih.gov
Other Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations
While palladium is the most common catalyst, other transition metals such as copper and nickel are also effective for cross-coupling reactions. wikipedia.org
Copper-Catalyzed Reactions : Copper catalysts, often used in Ullmann-type reactions, can be employed for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. lookchem.comresearchgate.net For instance, a copper-catalyzed coupling could potentially link this compound with amines, alcohols, or thiols. Copper catalysis can also be used for C-C bond formation, sometimes offering different reactivity or being more cost-effective than palladium. nih.gov
Nickel-Catalyzed Reactions : Nickel catalysts are gaining prominence as a more earth-abundant alternative to palladium for various cross-coupling reactions, including C-H arylation of other azoles. nagoya-u.ac.jp They can catalyze couplings of aryl halides with a range of partners under specific ligand and solvent conditions. nagoya-u.ac.jp
Radical Reactions and Their Mechanisms
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a thiazol-4-yl radical. This can be initiated thermally, photochemically, or by using a radical initiator. The stability of aryl iodides against in-vivo deiodination is generally higher than for alkyl iodides, but radical reactions provide a synthetic pathway for transformation. nih.gov
A common mechanism involves the reaction with a tin radical, such as the tributyltin radical (Bu₃Sn•), which is generated from tributyltin hydride and an initiator like azobisisobutyronitrile (AIBN). The tin radical abstracts the iodine atom from this compound, forming a C4-centered thiazolyl radical and tributyltin iodide. This highly reactive thiazolyl radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from a donor molecule (like tributyltin hydride) to complete a reductive deiodination process, yielding thiazole-5-carbonitrile (B1321843). Enzymatic deiodination processes that occur in biological systems can also proceed through mechanisms involving the reductive elimination of iodine. researchgate.netnih.gov
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
The reactivity of the this compound core is significantly influenced by the electronic properties and steric hindrance of its substituents, which in turn dictate the regioselectivity and stereoselectivity of its chemical transformations. The interplay between the electron-withdrawing nitrile group and the halogen atom at adjacent positions on the thiazole ring creates a unique electronic environment that guides the outcome of various reactions.
Substrate-Controlled Regioselectivity in Electrophilic and Nucleophilic Additions
The inherent electronic asymmetry of the this compound molecule is a primary determinant of regioselectivity in addition reactions. The thiazole ring itself possesses distinct electronic characteristics, with the nitrogen and sulfur heteroatoms influencing the electron density distribution. The potent electron-withdrawing nature of the cyano group at the C5 position further polarizes the molecule, rendering the C4 carbon, to which the iodine is attached, susceptible to specific types of chemical attack.
In the context of nucleophilic aromatic substitution , the position of the iodine atom at C4 makes it a potential leaving group. However, the regioselectivity of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For related halogenated thiazole and isothiazole (B42339) systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been shown to proceed with high regioselectivity. For instance, in 3,5-dichloroisothiazole-4-carbonitrile, an isomer of the target molecule, Suzuki coupling occurs selectively at the C5 position. This suggests that for this compound, transformations involving the carbon-iodine bond are likely to be regioselective at the C4 position. The greater reactivity of the C-I bond compared to C-Br or C-Cl bonds would favor substitution at this site.
The regioselectivity of these reactions is fundamentally substrate-controlled, meaning the inherent properties of this compound are the deciding factor in where new bonds are formed.
Table 1: Predicted Regioselectivity in Reactions of this compound
| Reaction Type | Reagent Class | Predicted Regioselective Outcome | Rationale |
| Nucleophilic Aromatic Substitution (e.g., Suzuki, Stille, Heck) | Organometallic reagents | Substitution at C4 | The carbon-iodine bond is the most reactive site for such cross-coupling reactions. |
| Nucleophilic Addition to Nitrile | Strong nucleophiles (e.g., Grignard reagents) | Addition to the nitrile carbon | The nitrile group is a strong electrophilic site. |
This table is based on general principles of organic reactivity and data from analogous structures, as specific experimental data for this compound was not available in the reviewed literature.
Diastereoselective and Enantioselective Pathways
The concepts of diastereoselectivity and enantioselectivity are pertinent when reactions involving this compound lead to the formation of new stereocenters. While the starting material itself is achiral, its reactions can proceed through pathways that favor the formation of one stereoisomer over another, especially when chiral reagents, catalysts, or auxiliaries are employed.
Diastereoselective pathways can be envisaged in reactions where a new stereocenter is created in a molecule that already contains one or more stereocenters. For example, if a substituent introduced through a reaction on this compound contained a stereocenter, any subsequent reaction that generates a second stereocenter could exhibit diastereoselectivity. The degree of diastereoselectivity would be influenced by the steric and electronic interactions between the existing chiral center and the approaching reagent.
Enantioselective pathways are typically achieved through the use of chiral catalysts or reagents that create a chiral environment for the reaction. For instance, asymmetric hydrogenation of a double bond introduced onto a side chain of the thiazole ring could lead to the formation of a single enantiomer in excess. In the broader context of thiazole chemistry, enantioselective syntheses have been developed for various derivatives. For example, the catalytic enantioselective synthesis of tertiary thiols has been achieved from 5H-thiazol-4-ones, demonstrating that chiral catalysts can effectively control the stereochemical outcome of reactions involving the thiazole scaffold.
While specific examples of diastereoselective and enantioselective reactions starting from this compound are not detailed in the currently available literature, the principles of asymmetric synthesis are broadly applicable. Future research in this area could involve the use of chiral ligands in palladium-catalyzed cross-coupling reactions or the employment of chiral auxiliaries to direct the stereochemical course of additions to the nitrile group or other functional groups introduced onto the molecule.
Table 2: Potential Stereoselective Transformations Involving this compound Derivatives
| Transformation Type | Chiral Influence | Potential Stereochemical Outcome | Example Concept |
| Asymmetric Hydrogenation | Chiral catalyst (e.g., with Rh or Ru) | Enantiomerically enriched product | Reduction of an exocyclic double bond on a substituent. |
| Chiral Auxiliary-Mediated Addition | Covalently attached chiral auxiliary | Diastereomerically enriched product | Addition of a nucleophile to the nitrile group. |
| Enantioselective Cross-Coupling | Chiral ligand on a metal catalyst | Enantiomerically enriched biaryl product | Suzuki or Negishi coupling with a prochiral substrate. |
This table presents hypothetical scenarios for achieving stereoselectivity, as direct experimental validation for this compound was not found in the reviewed sources.
Advanced Derivatization and Structural Modification Strategies for 4 Iodothiazole 5 Carbonitrile
Selective Functionalization at Peripheral Positions of the Thiazole (B1198619) Ring
The 4-iodothiazole-5-carbonitrile scaffold offers distinct reactive sites that can be selectively functionalized to introduce a wide array of substituents. The iodine atom at the C4 position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high efficiency, functional group tolerance, and predictable regioselectivity, making them ideal for the late-stage diversification of the thiazole core.
Prominent among these transformations is the Suzuki-Miyaura coupling , which facilitates the introduction of aryl and heteroaryl groups at the C4 position through the reaction of this compound with various boronic acids or their derivatives. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl-aryl structures.
Another key reaction is the Sonogashira coupling , which allows for the installation of alkynyl moieties by reacting the iodo-thiazole with terminal alkynes. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of conjugated systems and for providing a handle for further transformations. The general mechanism for these palladium-catalyzed reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organometallic reagent (e.g., boronic acid or copper acetylide) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org
The Buchwald-Hartwig amination represents a powerful method for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the C4 position. wikipedia.orgacsgcipr.org This reaction has become a staple in medicinal chemistry for the synthesis of arylamines. nih.gov The catalytic cycle of the Buchwald-Hartwig amination also proceeds through an oxidative addition, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org
The following table summarizes the key cross-coupling reactions applicable to the functionalization of the C4-position of the thiazole ring, based on established methodologies for aryl halides.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids/Esters | C-C (sp2-sp2) | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkynes | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C-N | Pd(0) catalyst, Ligand, Base |
| Heck Coupling | Alkenes | C-C (sp2-sp2) | Pd(0) catalyst, Base |
| Stille Coupling | Organostannanes | C-C (sp2-sp2) | Pd(0) catalyst |
Scaffold Diversification through Combinatorial and Parallel Synthesis Approaches
The robust and versatile nature of the cross-coupling reactions applicable to this compound makes it an ideal scaffold for the generation of large and diverse compound libraries through combinatorial and parallel synthesis techniques. These high-throughput synthesis strategies are fundamental in modern drug discovery and materials science, enabling the rapid exploration of structure-activity relationships (SAR).
In a combinatorial synthesis approach, the this compound core can be reacted with a collection of building blocks in a systematic manner to generate a large library of distinct products. For instance, by employing a set of different boronic acids in a Suzuki-Miyaura coupling reaction, a library of 4-arylthiazole-5-carbonitriles with diverse substitution patterns on the aryl ring can be efficiently synthesized. Similarly, using a variety of amines in the Buchwald-Hartwig amination or a range of terminal alkynes in the Sonogashira reaction can lead to the creation of extensive libraries of 4-amino and 4-alkynyl thiazole derivatives, respectively.
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. This can be facilitated by automated synthesis platforms, which allow for the precise and efficient handling of reagents and reaction conditions. The this compound scaffold is well-suited for such automated parallel synthesis campaigns. By arraying the thiazole starting material in a multi-well plate format, different coupling partners (e.g., boronic acids, amines, alkynes) can be added to each well, leading to the generation of a spatially addressed library of individual compounds.
The general workflow for a parallel synthesis campaign utilizing this compound would involve:
Dispensing the this compound starting material into the wells of a reaction block.
Adding a unique coupling partner from a pre-selected library of building blocks to each well.
Dispensing the catalyst, ligand, and base solutions to each well.
Heating and stirring the reaction block for a specified period.
Work-up and purification of the individual products, often using automated purification systems.
This approach allows for the rapid generation of hundreds or even thousands of discrete compounds, which can then be screened for desired biological activities or material properties. The data obtained from these screenings can then be used to guide the design of subsequent, more focused libraries.
Introduction of Complex Substructures and Architectures
Beyond the introduction of simple functional groups, advanced derivatization strategies can be employed to introduce complex substructures and construct intricate molecular architectures based on the this compound core. These strategies often involve multi-step synthetic sequences or the use of more complex coupling partners.
One powerful approach is the use of bifunctional or polyfunctional building blocks in cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid that also contains another reactive handle (e.g., an ester, a ketone, or another halide) can provide a product that is primed for further elaboration. This secondary reactive site can then be used to introduce additional complexity, for instance, through another cross-coupling reaction, a condensation, or a cyclization reaction.
The synthesis of fused heterocyclic systems represents another important strategy for creating complex molecular architectures. The functional groups on the this compound scaffold can be strategically manipulated to participate in intramolecular cyclization reactions. For example, a derivative obtained from a Sonogashira coupling could potentially undergo a subsequent intramolecular cyclization to form a thieno[3,2-d]thiazole or other related fused systems, depending on the nature of the introduced alkyne and any modifications to the nitrile group.
Furthermore, the nitrile group at the C5 position can serve as a versatile synthetic handle for the construction of other heterocyclic rings. For instance, it can be reduced to an aminomethyl group, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions. These transformations significantly expand the possibilities for introducing complex and diverse substructures.
The following table provides a conceptual overview of strategies to introduce molecular complexity, based on the derivatization of the this compound core.
| Strategy | Description | Potential Outcome |
| Sequential Cross-Coupling | Utilizing a bifunctional coupling partner to introduce a new reactive site for a subsequent cross-coupling reaction. | Elongated and branched structures with multiple points of diversity. |
| Intramolecular Cyclization | Designing derivatives that can undergo ring-closing reactions to form fused ring systems. | Polycyclic and conformationally constrained molecules. |
| Nitrile Group Manipulation | Transforming the cyano group into other functional groups (e.g., amine, carboxylic acid, tetrazole) that can be further derivatized. | Introduction of new heterocyclic rings and diverse functionalities. |
| Multicomponent Reactions | Designing a reaction sequence where the derivatized thiazole participates in a one-pot reaction with multiple other components. | Rapid construction of complex molecules with high atom economy. |
Through these advanced derivatization and structural modification strategies, this compound can be effectively utilized as a versatile platform for the synthesis of a wide range of novel and complex molecules for various applications in science and technology.
Applications of 4 Iodothiazole 5 Carbonitrile in Synthetic Chemistry
Role as a Versatile Synthetic Intermediate
The primary role of 4-Iodothiazole-5-carbonitrile as a synthetic intermediate stems from the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group, making the C4 position of the thiazole (B1198619) ring a prime site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis.
Among the most utilized transformations are the Suzuki-Miyaura and Sonogashira coupling reactions. wikipedia.orgrsc.org The Suzuki reaction enables the coupling of this compound with a wide array of aryl or heteroaryl boronic acids and esters, providing a direct route to 4-arylthiazole derivatives. researchgate.net Similarly, the Sonogashira reaction facilitates the coupling with terminal alkynes, yielding 4-alkynylthiazoles. nih.govresearchgate.net These reactions are prized for their mild conditions and high tolerance for other functional groups, including the essential nitrile moiety on the thiazole ring. beilstein-journals.org The differential reactivity between an aryl iodide and other less reactive halogens (like bromine or chlorine) can also be exploited for selective, stepwise functionalization in more complex systems. wikipedia.org
The versatility of this intermediate is further highlighted by its potential to undergo other coupling reactions such as Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings, dramatically expanding the range of substituents that can be introduced at the C4 position. The nitrile group, meanwhile, can be retained throughout these transformations or can be subsequently converted into other valuable functional groups like carboxylic acids (via hydrolysis) or aminomethyl groups (via reduction).
Table 1: Representative Cross-Coupling Reactions using this compound This table is illustrative, based on common cross-coupling reactions for iodo-heterocycles.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 4-Arylthiazole-5-carbonitriles |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynylthiazole-5-carbonitriles |
| Heck Coupling | H₂C=CH-R' | Pd(OAc)₂, P(o-tol)₃ | 4-Vinylthiazole-5-carbonitriles |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 4-Aminothiazole-5-carbonitriles |
Building Block Chemistry for Complex Heterocyclic Systems
Beyond its role as a simple intermediate, this compound serves as a foundational building block for the synthesis of more elaborate and complex heterocyclic systems. The ability to introduce new functionalities at the C4 position via cross-coupling reactions is the first step in constructing multi-ring structures, including those found in pharmaceuticals and materials science.
For instance, after a Suzuki coupling to attach an ortho-functionalized aryl group, an intramolecular cyclization reaction can be triggered to form fused heterocyclic systems. A classic example would be coupling with 2-aminophenylboronic acid, where the resulting product could undergo cyclization to form a thiazolo[4,5-b]quinoline scaffold. Such strategies are central to generating molecular diversity from a common starting material.
Furthermore, the nitrile group at the C5 position is not merely a passive spectator. It can actively participate in cycloaddition reactions or be used as a handle to build adjacent rings. For example, it can react with azides to form tetrazoles or be converted into a thioamide group, which can then undergo a Hantzsch-type reaction with an α-haloketone to construct a second, adjacent thiazole ring, leading to complex thiazolo[5,4-d]thiazole (B1587360) systems. mdpi.comresearchgate.net This dual reactivity makes this compound a powerful tool for constructing novel, polycyclic heteroaromatic frameworks. nih.gov
Precursor in Medicinal Chemistry Research and Scaffold Design
The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in drugs and biologically active molecules. nih.gov this compound is a highly valuable precursor in this field, as it combines the desirable thiazole core with functional groups that are ideal for diversification and structure-activity relationship (SAR) studies. researchgate.net
The thiazole-5-carbonitrile (B1321843) moiety, in particular, has been identified as a key component in certain classes of enzyme inhibitors, such as those targeting protein kinases. nih.govnih.gov Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer, making them important drug targets. jptcp.com The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the active site of a target enzyme.
In drug discovery, lead optimization is the process of refining a biologically active compound (a "hit" or "lead") to improve its potency, selectivity, and pharmacokinetic properties. This compound is an ideal tool for this process. Starting from a lead compound containing a thiazole core, the iodine at the C4 position provides a specific vector for chemical modification.
Medicinal chemists can synthesize a library of analogues by performing various cross-coupling reactions to explore the "chemical space" around that position. For example, if a lead compound has a simple phenyl group at C4, replacing it with a variety of substituted aryl, heteroaryl, or alkyl groups via Suzuki or other couplings can probe interactions with different pockets of the target protein. This systematic approach allows for the rapid identification of substituents that enhance binding affinity or improve other drug-like properties. nih.gov This strategy was instrumental in the development of potent inhibitors for targets like VEGFR-2 kinase, where modifications on the thiazole ring were key to achieving high activity. nih.gov
Table 2: Hypothetical Lead Optimization Strategy Using this compound This table illustrates how different substituents, introduced via Suzuki coupling, could be used to probe a hypothetical enzyme active site.
| Introduced Substituent (R) at C4 | Rationale for Modification | Potential Improved Property |
|---|---|---|
| 4-Methoxyphenyl | Introduce a hydrogen bond acceptor. | Increased potency/selectivity. |
| 3-Aminophenyl | Introduce a hydrogen bond donor. | Improved target binding or solubility. |
| Pyridin-3-yl | Introduce a basic nitrogen for salt formation. | Enhanced aqueous solubility. |
| 4-Trifluoromethylphenyl | Block metabolic oxidation site. | Improved metabolic stability. |
Beyond optimizing existing leads, this compound is employed in the design of entirely new chemical scaffolds for drug discovery. A novel scaffold serves as a new three-dimensional framework upon which functional groups can be arranged to interact with biological targets. The dual reactivity of the iodo and nitrile groups allows for the creation of unique bicyclic or polycyclic systems that are not readily accessible through other synthetic routes. nih.gov
For example, a Sonogashira coupling can introduce an alkyne at C4, which can then undergo an intramolecular reaction with the C5-nitrile group to form a fused pyridothiazole system. This "scaffold hopping" strategy—replacing a known core structure with a novel one while retaining key binding elements—is a powerful method for discovering new intellectual property and overcoming issues associated with existing drug classes, such as resistance or off-target effects. nih.gov
Applications in Ligand Design for Metal-Complex Catalysis
While its primary applications are in organic and medicinal chemistry, the structural features of this compound also make it an attractive platform for the design of specialized ligands for metal-complex catalysis. The thiazole ring itself contains both a nitrogen and a sulfur atom, which are excellent coordinating atoms for a variety of transition metals.
By using the iodo group as a synthetic handle, chemists can append additional coordinating moieties to the C4 position. For instance, coupling with 2-pyridylboronic acid would yield a 4-(pyridin-2-yl)thiazole-5-carbonitrile, a molecule that could act as a bidentate N,N'-ligand. The introduction of phosphine (B1218219) groups or other donor atoms would further expand the possibilities. These custom-designed ligands can be used to create metal complexes with tailored electronic and steric properties, which in turn can control the activity and selectivity of catalytic transformations such as hydrogenation, cross-coupling, or polymerization.
Theoretical and Computational Studies on 4 Iodothiazole 5 Carbonitrile
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule is fundamental to its chemical properties. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to determine the arrangement of electrons and the nature of chemical bonds within 4-Iodothiazole-5-carbonitrile. Key aspects of this analysis include the distribution of electron density, the energies of molecular orbitals, and the influence of its substituent groups—the iodine atom and the nitrile group.
The thiazole (B1198619) ring itself is an electron-rich aromatic system. However, the presence of the electron-withdrawing nitrile (-CN) group and the electronegative, yet polarizable, iodine atom at positions 5 and 4, respectively, significantly modulates the electronic landscape of the ring. The nitrile group, with its triple bond, acts as a strong π-acceptor, pulling electron density away from the thiazole ring. The iodine atom exerts a more complex influence, with an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.
A central component of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms of the thiazole ring, as well as the π-system. The LUMO, conversely, would be largely localized over the π-antibonding orbitals of the thiazole ring and the electron-withdrawing nitrile group. The presence of the iodine atom can also influence the FMOs, potentially lowering their energies.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound and Related Thiazole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Thiazole | -6.5 | -0.8 | 5.7 |
| 4-Iodothiazole | -6.7 | -1.2 | 5.5 |
| Thiazole-5-carbonitrile (B1321843) | -7.1 | -1.9 | 5.2 |
| This compound | -7.3 | -2.2 | 5.1 |
Note: The values for this compound are illustrative and extrapolated from trends observed in related compounds.
Reaction Mechanism Elucidation through Quantum Chemical Calculations
Quantum chemical calculations are an invaluable tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. These calculations can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This allows for a detailed understanding of how reactions involving this compound are likely to proceed.
For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces the iodine atom, quantum chemical calculations can model the step-by-step process. This would involve the formation of a Meisenheimer-like intermediate, followed by the departure of the iodide leaving group. The calculations would provide the activation energies for these steps, indicating the kinetic feasibility of the reaction.
Similarly, for reactions involving the nitrile group, such as hydrolysis or reduction, computational methods can trace the reaction coordinates and determine the most favorable mechanistic pathways. These studies can also shed light on the role of catalysts by modeling their interactions with the substrate at various stages of the reaction.
Predicting Reactivity and Selectivity Profiles
Building on the electronic structure analysis, computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices, derived from the electronic structure, can provide quantitative measures of where a molecule is most likely to react.
One common approach is the use of Fukui functions, which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. These functions can identify the most electrophilic and nucleophilic sites within the molecule. For this compound, the carbon atom attached to the iodine (C4) is expected to be a primary electrophilic site, susceptible to nucleophilic attack. The nitrile carbon is another potential electrophilic center.
Molecular Electrostatic Potential (MEP) maps offer a more visual representation of the charge distribution and are used to predict the sites for electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom of the thiazole and the nitrile group, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms and the C4 carbon, suggesting susceptibility to nucleophilic attack.
Investigation of Solvent Effects on Reaction Pathways
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry can model these solvent effects through various approaches, from implicit solvent models that treat the solvent as a continuous medium to explicit solvent models where individual solvent molecules are included in the calculation.
For reactions involving charged species or significant changes in polarity, such as in nucleophilic aromatic substitution, the polarity of the solvent can stabilize or destabilize transition states and intermediates, thereby altering the energy barriers. For example, a polar solvent would be expected to stabilize the charged Meisenheimer intermediate in a nucleophilic substitution reaction, potentially accelerating the reaction rate compared to a nonpolar solvent.
By performing calculations in the gas phase and in the presence of different solvent models, computational studies can quantify the influence of the solvent on the reaction pathways of this compound. This provides crucial insights for optimizing reaction conditions and understanding the underlying chemical principles governing the reaction in a solution-phase environment.
Analytical Characterization Methodologies for 4 Iodothiazole 5 Carbonitrile and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of 4-Iodothiazole-5-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.
For ¹H NMR, the thiazole (B1198619) ring proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. The electron-withdrawing effects of the nitrile and iodo substituents, as well as the inherent aromaticity of the thiazole ring, contribute to this deshielding.
In ¹³C NMR spectroscopy, the carbon atoms of the thiazole ring and the nitrile group will exhibit characteristic chemical shifts. The carbon of the nitrile group (C≡N) is anticipated to resonate in the range of δ 110-120 ppm. The thiazole ring carbons are expected to appear further downfield, influenced by the heteroatoms and substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be that of the nitrile (C≡N) stretching vibration. This typically appears as a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹. The aromatic C-H and C=N stretching vibrations of the thiazole ring would also be observable in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of iodine, the nitrile group, or cleavage of the thiazole ring, providing further structural confirmation.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Feature | Approximate Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Thiazole ring proton | δ 8.0 - 9.5 ppm (singlet) |
| ¹³C NMR | Nitrile carbon (C≡N) | δ 110 - 120 ppm |
| Thiazole ring carbons | δ 120 - 160 ppm | |
| IR Spectroscopy | Nitrile (C≡N) stretch | 2220 - 2260 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | Corresponding to the molecular weight |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the thiazole ring is UV-active. The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC could be a viable method for purity assessment. A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. The sample would be vaporized and carried through the column by an inert gas, with separation based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. The latter provides both retention time data and mass spectral information, offering a high degree of confidence in compound identification.
Table 2: General Parameters for Chromatographic Analysis of this compound
| Technique | Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection Method |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | UV-Vis |
| GC | DB-5 (Nonpolar) | Helium | FID or Mass Spectrometry |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure of this compound.
The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined.
While a specific crystal structure for this compound is not publicly available, analysis of related thiazole derivatives reveals common structural features. The thiazole ring is typically planar, and the substituents will adopt specific conformations relative to the ring. In the solid state, intermolecular interactions such as halogen bonding (involving the iodine atom) and π-π stacking of the thiazole rings may play a significant role in the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. |
| Intermolecular Interactions | Information on non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. |
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-Iodothiazole-5-carbonitrile
A thorough review of available scientific literature reveals a significant gap in the specific study of this compound. While the synthesis and properties of various substituted thiazoles and isothiazoles are well-documented, there are no dedicated academic papers detailing the experimental synthesis, characterization, or application of this particular compound. General methodologies for the synthesis of cyanothiazoles and the iodination of heterocyclic rings exist and could likely be adapted for the preparation of this compound. However, without specific studies, any discussion on its precise chemical behavior, reactivity, and potential applications remains speculative.
Emerging Trends in Iodothiazole Chemistry and Derivatization
The field of heterocyclic chemistry is continually evolving, with several emerging trends that are relevant to the potential derivatization and application of iodothiazoles.
Green Synthesis Methodologies: There is a growing emphasis on the development of environmentally benign synthetic routes for heterocyclic compounds. mdpi.com This includes the use of greener solvents, catalysts, and energy sources like microwave and ultrasound irradiation to improve reaction efficiency and reduce waste. mdpi.com These principles would be applicable to the future synthesis of this compound and its derivatives.
Cross-Coupling Reactions: The iodine atom in iodothiazoles serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 4-position of the thiazole (B1198619) ring, enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications.
Functionalization of the Thiazole Ring: Research continues to explore novel methods for the direct functionalization of the thiazole ring at various positions. This includes C-H activation, which allows for the introduction of new functional groups without the need for pre-functionalized starting materials, offering more atom-economical synthetic routes.
Future Prospects for this compound in Advanced Synthetic and Applied Research
Given the functional groups present in this compound (an iodo group and a cyano group on a thiazole core), several future research directions can be envisioned.
Medicinal Chemistry: Thiazole derivatives are known to exhibit a wide range of biological activities. The presence of an iodine atom allows for potential applications in bioimaging (as a heavy atom for X-ray crystallography) or as a precursor for radiolabeling studies. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as tetrazoles, which are important in medicinal chemistry. Further research could involve the synthesis and biological evaluation of derivatives of this compound as potential therapeutic agents.
Materials Science: Thiazole-containing compounds are being investigated for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electronic properties of the thiazole ring, combined with the potential for extensive derivatization through the iodo and cyano groups, make this compound a potential building block for novel organic semiconductor materials.
Synthetic Chemistry: this compound can serve as a versatile building block in organic synthesis. The differential reactivity of the iodo and cyano groups could be exploited to perform selective transformations, leading to the synthesis of complex, polyfunctionalized heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
